N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-6-5-7-15(12-14)21-23-22(30-24-21)20-19(10-11-31-20)32(26,27)25(2)16-8-9-17(28-3)18(13-16)29-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQEYBXZLPHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- An oxadiazole moiety
- Sulfonamide functionality
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
-
Cytotoxicity Studies :
- Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (monocytic leukemia), and others.
- IC50 values for related compounds were reported in the micromolar range, indicating potent activity against these cell lines .
-
Mechanism of Action :
- The mechanism involves the induction of apoptosis through the upregulation of p53 and activation of caspase pathways. Flow cytometry assays have confirmed these apoptotic effects .
- Molecular docking studies suggest strong interactions between the compound's aromatic rings and target proteins involved in cancer progression .
Antimicrobial Activity
The 1,2,4-oxadiazole ring system has been associated with various antimicrobial activities:
- Antibacterial Effects :
- Antifungal Activity :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
| Anticancer | U937 | 2.41 | Caspase activation |
| Antibacterial | Mycobacterium bovis | Not specified | Inhibition of fatty acid biosynthesis |
| Antifungal | Various fungi | Not specified | Disruption of cell wall synthesis |
Notable Research Findings
- A study conducted by Dhumal et al. (2021) explored the antitubercular effects of oxadiazole derivatives and found promising results with specific compounds inhibiting Mycobacterium bovis effectively .
- Another investigation revealed that certain oxadiazole-based compounds exhibited higher selectivity against specific cancer cell lines compared to standard treatments like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining a sulfonamide group, thiophene ring, and 1,2,4-oxadiazole moiety. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Oxadiazole vs. Thiadiazole/Triazole Rings
- The 1,2,4-oxadiazole ring in the target compound (vs. 1,3,4-thiadiazole in or triazole in ) may enhance metabolic stability due to reduced susceptibility to enzymatic cleavage .
- Thiadiazole derivatives (e.g., ) often exhibit stronger insecticidal activity, whereas oxadiazoles are more common in CNS-targeting drugs .
Substituent Effects The 3,4-dimethoxyphenyl group in the target compound and E713-0170 suggests improved lipophilicity and blood-brain barrier penetration compared to dimethylphenyl analogs (e.g., ).
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for oxadiazole-thiophene hybrids, such as cyclization of amidoximes with carboxylic acids .
- In contrast, E713-0170 requires piperazine coupling, which adds complexity and reduces yield compared to simpler sulfonamide derivatives.
Pharmacological Implications
- Antimicrobial Potential: Sulfonamide-thiophene hybrids (e.g., ) often disrupt folate synthesis in bacteria, but the oxadiazole moiety in the target compound may confer additional mechanisms, such as membrane disruption .
- CNS Activity : The structural similarity to E713-0170 suggests possible σ-receptor or serotonin receptor modulation, though direct evidence is lacking.
- Toxicity Considerations : Methyl and methoxy groups may reduce hepatotoxicity compared to halogenated analogs (e.g., ).
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with arylsulfonylacetic acid hydrazide and substituted phenyl precursors. Key steps include cyclocondensation to form the oxadiazole ring and subsequent sulfonamide coupling . Optimization strategies:
- Flow Chemistry : Enhances yield and purity by improving heat/mass transfer .
- Catalysts : Use of acidic conditions (e.g., H₂SO₄) for cyclocondensation .
- Purification : Recrystallization or column chromatography to isolate intermediates .
Basic: Which analytical methods are critical for confirming the compound’s structural integrity?
Essential techniques include:
- NMR Spectroscopy : Assigns proton environments (e.g., distinguishing methyl groups on the dimethoxyphenyl ring) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches) .
- HPLC : Monitors reaction progress and purity .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
The 3,4-dimethoxyphenyl group enhances lipophilicity and membrane permeability, while the 3-methylphenyl oxadiazole moiety may improve target binding. Key findings:
- Methoxy Groups : Increase antimicrobial activity in triazole analogs by enhancing electron density .
- Oxadiazole Rings : Improve anticancer potential by mimicking peptide bonds in enzyme active sites .
- Thiophene Backbone : Contributes to π-π stacking interactions with biological targets .
Advanced: What computational approaches are used to predict binding affinities and pharmacokinetic properties?
- Molecular Docking : Models interactions with enzymes (e.g., COX-2 or bacterial dihydrofolate reductase) using software like AutoDock .
- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
- ADMET Prediction : Tools like SwissADME assess solubility and cytochrome P450 interactions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains .
- Concentration Ranges : Narrow dose-response curves may obscure IC₅₀ values .
- Solution Stability : Degradation in DMSO or aqueous buffers alters efficacy .
Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via HPLC .
Basic: What functional groups are critical for the compound’s reactivity and bioactivity?
- Sulfonamide Group : Facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
- Oxadiazole Ring : Enhances metabolic stability and aromatic interactions .
- Thiophene Sulfonamide : Modulates solubility and pharmacokinetics .
Advanced: How do in vitro and in vivo efficacy profiles diverge, and what factors explain this?
- Metabolic Instability : Hepatic cytochrome P450-mediated oxidation of the thiophene ring reduces bioavailability .
- Plasma Protein Binding : High albumin affinity may limit free drug concentration .
- Tissue Penetration : The 3,4-dimethoxyphenyl group improves blood-brain barrier crossing in CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
